

6-Methylnicotinamide (CAS 6960-22-1): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methylnicotinamide

Cat. No.: B127979

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotinamide, a derivative of nicotinamide with the CAS number 6960-22-1, is an endogenous metabolite with emerging significance in various research and development fields. This technical guide provides an in-depth overview of its core properties, biological activities, and analytical methodologies. The document summarizes key quantitative data in structured tables, offers detailed experimental protocols for its synthesis and analysis, and presents visual diagrams of its metabolic context and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Physicochemical Properties

6-Methylnicotinamide is a white to off-white crystalline solid.^[1] Its fundamental physicochemical properties are summarized in the table below, providing essential information for its handling, formulation, and experimental use.

Property	Value	Reference(s)
CAS Number	6960-22-1	[2]
Molecular Formula	C ₇ H ₈ N ₂ O	[2]
Molecular Weight	136.15 g/mol	[2]
Melting Point	193-199 °C	[2][3]
Appearance	Off-white to beige powder	[2]
Purity	≥ 99% (HPLC)	[2]
Solubility in Water	3.33 mg/mL (24.46 mM)	[4]
Solubility in DMSO	50 mg/mL (367.24 mM)	[4]
logP (Octanol/Water)	0.489	[5]
pKa	15.04 ± 0.50 (Predicted)	[3]

Biological Activity and Applications

6-Methylnicotinamide is a nicotinamide derivative and an endogenous metabolite.[2][6] Its biological role is a subject of ongoing research, with current findings pointing towards its involvement in neurological processes and metabolic pathways.

Notably, a sudden increase of **6-methylnicotinamide** in the acute stages of intracerebral hemorrhage (ICH) has been shown to exacerbate neurological damage in rat models.[6][7] This suggests a potential role in the pathophysiology of brain injury.

As a derivative of nicotinamide, **6-methylnicotinamide** is implicated in the nicotinamide adenine dinucleotide (NAD⁺) salvage pathway.[8] This pathway is crucial for maintaining cellular NAD⁺ levels, which are vital for various biological processes, including energy metabolism, DNA repair, and cell signaling. It serves as a precursor in the synthesis of other bioactive compounds, expanding its utility in drug development.[2]

Beyond its biological implications, **6-methylnicotinamide** has found applications in materials science, where it has been used to enhance the efficiency of perovskite solar cells.[6] It is also explored for its potential antioxidant properties and as a plant growth regulator.[2]

Experimental Protocols

Synthesis of 6-Methylnicotinamide

This protocol describes a method for the synthesis of **6-methylnicotinamide** from 6-methylnicotinic acid.

Materials:

- 6-methylnicotinic acid
- Dichloromethane (DCM)
- Ammonium chloride (NH_4Cl)
- Triethylamine (TEA)
- Propylphosphoric anhydride (T3P)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Methanol (MeOH)
- Combiflash rapid chromatography system

Procedure:

- To a stirred solution of 6-methylnicotinic acid (0.3 g, 2 mmol) in dichloromethane (DCM), sequentially add ammonium chloride (0.7 g, 13 mmol), triethylamine (TEA, 2.7 mL, 19 mmol), and propylphosphoric anhydride (T3P, 4 mL, 6.5 mmol) at 0 °C.[\[9\]](#)
- Stir the reaction mixture at room temperature for 16 hours.[\[9\]](#)
- Upon completion of the reaction, quench the reaction by adding a saturated sodium bicarbonate (NaHCO_3) solution.[\[9\]](#)
- Extract the reaction mixture with dichloromethane (DCM).[\[9\]](#)

- Separate the organic layer, wash it with saturated brine, dry it over anhydrous sodium sulfate (Na_2SO_4), and concentrate it under reduced pressure.[9]
- Purify the crude product using a Combiflash rapid chromatography system with 10% methanol (MeOH) in dichloromethane (DCM) as the eluent to obtain **6-methylnicotinamide** as a white solid.[9]

HPLC Analysis of 6-Methylnicotinamide

This protocol provides a general workflow for the analysis of **6-methylnicotinamide** using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

- HPLC system with a UV detector.
- A suitable reversed-phase column, such as a C18 column.

Mobile Phase Preparation:

- Prepare mobile phase A: Water with a suitable buffer (e.g., formic acid).
- Prepare mobile phase B: Acetonitrile.

Sample Preparation:

- Accurately weigh and dissolve the **6-methylnicotinamide** standard in a suitable solvent (e.g., water or a mixture of water and organic solvent) to prepare a stock solution of known concentration.
- Prepare a series of calibration standards by diluting the stock solution.
- Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.

Chromatographic Conditions:

- Flow rate: Typically 0.5-1.5 mL/min.
- Injection volume: Typically 5-20 μL .

- Column temperature: Ambient or controlled (e.g., 25-40 °C).
- Detection wavelength: Based on the UV absorbance maximum of **6-methylnicotinamide** (e.g., around 260 nm).
- Gradient elution: A typical gradient could be:
 - 0-5 min: Isocratic with a low percentage of mobile phase B.
 - 5-20 min: Linear gradient to a high percentage of mobile phase B.
 - 20-25 min: Re-equilibration with the initial mobile phase composition.

Data Analysis:

- Generate a calibration curve by plotting the peak area of the **6-methylnicotinamide** standards against their concentrations.
- Determine the concentration of **6-methylnicotinamide** in the sample by interpolating its peak area on the calibration curve.

NMR Spectroscopy of 6-Methylnicotinamide

This protocol outlines the general procedure for acquiring Nuclear Magnetic Resonance (NMR) spectra of **6-methylnicotinamide**.

Sample Preparation:

- Dissolve approximately 5-10 mg of **6-methylnicotinamide** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
- Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

- Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: DMSO-d₆.

- Typical Chemical Shifts (δ) and Multiplicities:

- δ 8.88 (s, 1H)
- δ 8.07 (dd, $J=2.4$ Hz, $J=2.4$ Hz, 1H)
- δ 8.02 (bs, 1H)
- δ 7.44 (bs, 1H)
- δ 7.30 (d, $J=8$ Hz, 1H)
- δ 2.48 (s, 3H)[9]

^{13}C NMR Spectroscopy:

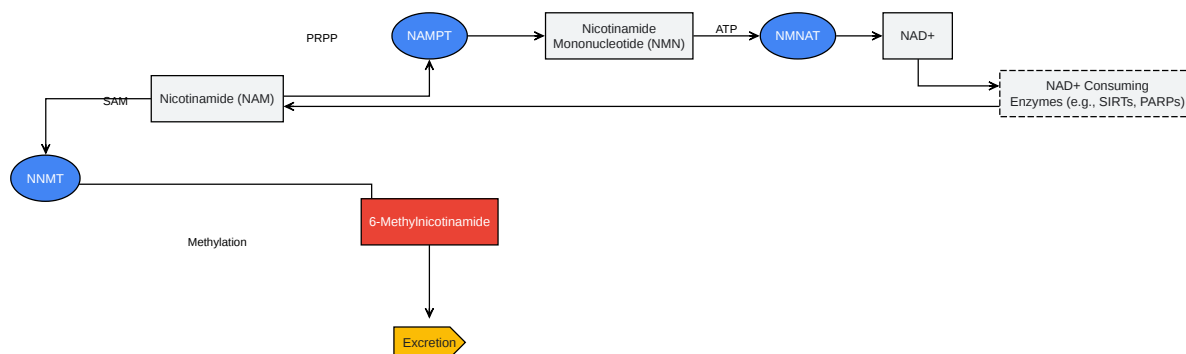
- Acquire a proton-decoupled ^{13}C NMR spectrum to identify the carbon signals.

Data Processing and Analysis:

- Process the raw NMR data (Fourier transformation, phase correction, baseline correction).
- Integrate the proton signals to determine the relative number of protons.
- Analyze the chemical shifts and coupling constants to confirm the structure of **6-methylnicotinamide**.

Signaling Pathways and Experimental Workflows

As a nicotinamide derivative, **6-methylnicotinamide** is involved in the NAD^+ salvage pathway. This pathway recycles nicotinamide, a product of NAD^+ -consuming enzymes, back into NAD^+ .

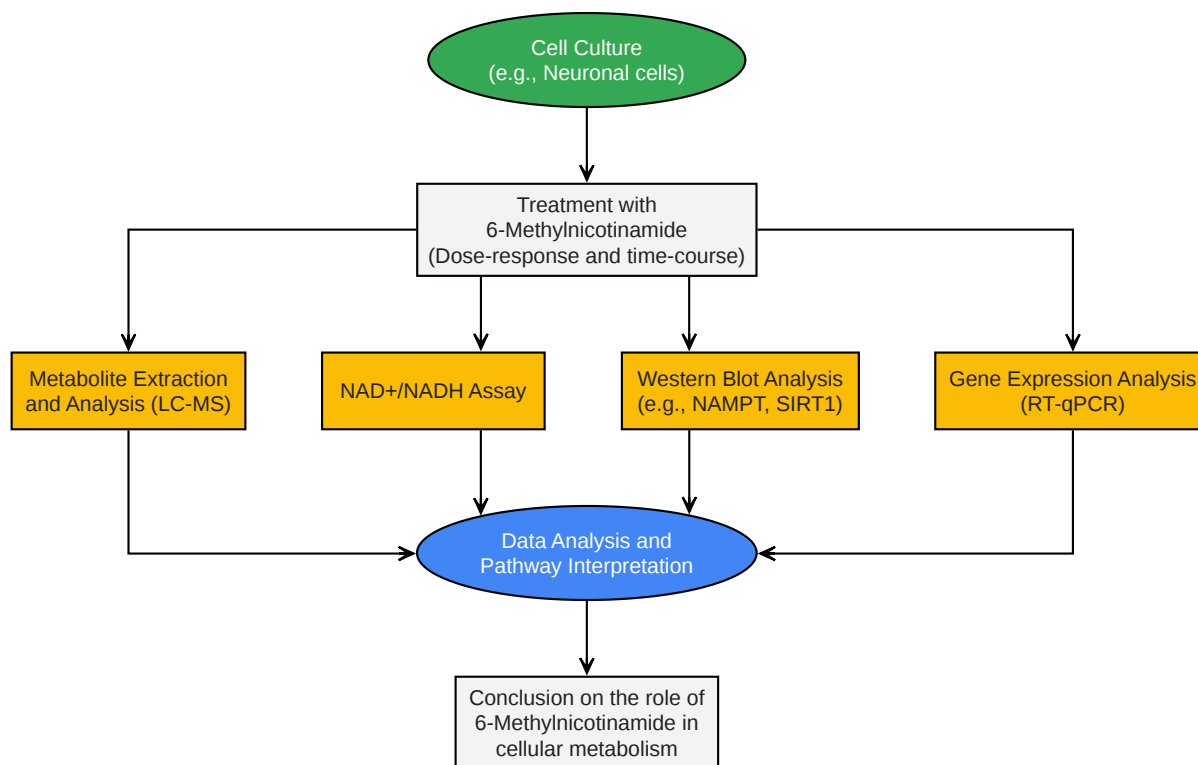


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Figure 1. Simplified NAD⁺ Salvage Pathway.

The diagram above illustrates the central role of the NAD⁺ salvage pathway. Nicotinamide (NAM) is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then adenylated to form NAD⁺ by NMN adenylyltransferases (NMNATs). NAD⁺ is utilized by various enzymes, and the resulting NAM can re-enter the salvage pathway. Nicotinamide N-methyltransferase (NNMT) can methylate NAM to form N-methylnicotinamide, which is then typically excreted. As a methylated derivative, **6-methylnicotinamide**'s metabolism and effects are likely intertwined with this pathway.

An experimental workflow to investigate the effects of **6-methylnicotinamide** on cellular metabolism is depicted below.



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Figure 2. In Vitro Experimental Workflow.

This workflow outlines a systematic approach to characterizing the impact of **6-methylnicotinamide** on cellular function. It begins with cell culture and treatment, followed by

a multi-pronged analytical strategy encompassing metabolomics, specific assays for NAD⁺ levels, and analysis of protein and gene expression of key enzymes in related pathways. The integrated data analysis then leads to conclusions about the compound's mechanism of action.

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- To cite this document: BenchChem. [6-Methylnicotinamide (CAS 6960-22-1): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127979#6-methylnicotinamide-cas-number-6960-22-1]

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